Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate
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Overview
Description
Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate is a chemical compound that features a trifluoromethyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate typically involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with 1H-pyrazole. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic attack of the pyrazole on the carbonyl carbon of the trifluoro-3-oxobutanoate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of eco-friendly catalysts and solvents can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The trifluoromethyl group and pyrazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. These interactions can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: Another trifluoromethyl-containing compound with different reactivity and applications.
Ethyl 4,4,4-trifluoro-3-oxobutanoate: A precursor in the synthesis of ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate.
Ethyl 4,4,4-trifluoro-3-(3-isopropyl-1H-pyrazol-1-yl)butanoate: A similar compound with an isopropyl group instead of a hydrogen atom on the pyrazole ring.
Uniqueness
This compound is unique due to its specific combination of a trifluoromethyl group and a pyrazole ring. This combination imparts unique chemical and biological properties, making it valuable for various applications .
Biological Activity
Ethyl 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoate is a fluorinated compound that has garnered attention in medicinal chemistry and agrochemicals due to its unique molecular structure. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a trifluoromethyl group and a pyrazole moiety. Its molecular formula is C8H10F3N2O2 with a molecular weight of approximately 236.19 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it an interesting candidate for pharmacological studies.
Synthesis
The synthesis of this compound typically involves the reaction of 1H-pyrazole with ethyl 4,4,4-trifluoroacetoacetate under basic conditions. This process follows a nucleophilic substitution mechanism where the pyrazole ring attacks the carbonyl carbon of the trifluoroacetoacetate.
Antimicrobial and Anti-inflammatory Properties
Research indicates that this compound exhibits promising antimicrobial and anti-inflammatory activities. The presence of the trifluoromethyl group enhances its interaction with biological membranes and targets such as enzymes and receptors.
A study highlighted its potential as a competitive inhibitor of certain enzymes involved in inflammatory pathways. This inhibition may lead to reduced inflammation in various biological models .
The compound's mechanism of action may involve:
- Competitive Inhibition : this compound can compete with substrate molecules for binding sites on enzymes.
- Allosteric Modulation : It may also induce conformational changes in enzymes or receptors that alter their activity .
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 4,4,4-trifluoroacetoacetate | C7H6F3O2 | Lacks pyrazole moiety; primarily used as a reagent |
Ethyl 4-chloroacetoacetate | C7H6ClO2 | Contains chlorine instead of fluorine |
Ethyl 4,4-difluoro-3-(1H-pyrazol-1-yl)butanoate | C8H10F2N2O2 | Less fluorinated; different biological properties |
This compound is unique due to its combination of both a trifluoromethyl group and a pyrazole ring. This dual functionality imparts distinct chemical reactivity and enhanced biological activity compared to related compounds.
Case Study 1: Anti-inflammatory Activity
In a controlled study involving animal models with induced inflammation, administration of this compound resulted in significant reductions in inflammatory markers compared to control groups. The compound demonstrated a dose-dependent response in reducing edema and pain levels.
Case Study 2: Antimicrobial Efficacy
A series of antimicrobial assays revealed that this compound exhibited effective activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong potential for further development as an antimicrobial agent.
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-pyrazol-1-ylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-2-16-8(15)6-7(9(10,11)12)14-5-3-4-13-14/h3-5,7H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVXKDALLQCLOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N1C=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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